

# What are the chemical properties of 1-(Pyridin-2-YL)cyclopropanecarbonitrile?

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## Compound of Interest

Compound Name: 1-(Pyridin-2-YL)cyclopropanecarbonitrile

Cat. No.: B063450

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## An In-depth Technical Guide to 1-(Pyridin-2-YL)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**1-(Pyridin-2-YL)cyclopropanecarbonitrile** is a heterocyclic compound incorporating both a pyridine ring and a cyclopropane nitrile moiety. These structural features are present in numerous biologically active molecules, suggesting potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the predicted biological activities of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical databases, analogous compound characterizations, and general synthetic methodologies to serve as a valuable resource for researchers.

### Chemical Properties

Detailed experimental data for **1-(Pyridin-2-YL)cyclopropanecarbonitrile** is not extensively reported in the scientific literature. However, computational data and information from chemical suppliers provide insight into its basic properties.

## Identity and Structure

Property	Value	Source
Chemical Name	1-(Pyridin-2-yl)cyclopropanecarbonitrile	-
Synonyms	1-(2-Pyridinyl)cyclopropanecarbonitrile, 1-(2-pyridyl)cyclopropanecarbonitrile	[1][2]
CAS Number	162960-28-3	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	[1][3]
Molecular Weight	144.17 g/mol	[1]
Canonical SMILES	<chem>C1C(C1)(C#N)C2=CC=CC=N2</chem>	-
InChI Key	GAEVNPZHQRROPK-UHFFFAOYSA-N	[2]

## Physicochemical Properties

Experimental physicochemical data such as melting point, boiling point, and solubility are not readily available. The compound is listed as a solid by some suppliers[2].

## Computational Data

The following data has been calculated using computational models and provides estimations of the compound's properties.

Property	Value	Source
Topological Polar Surface Area (TPSA)	36.68 Å <sup>2</sup>	[1]
logP (Octanol-Water Partition Coefficient)	1.63678	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	1	[1]

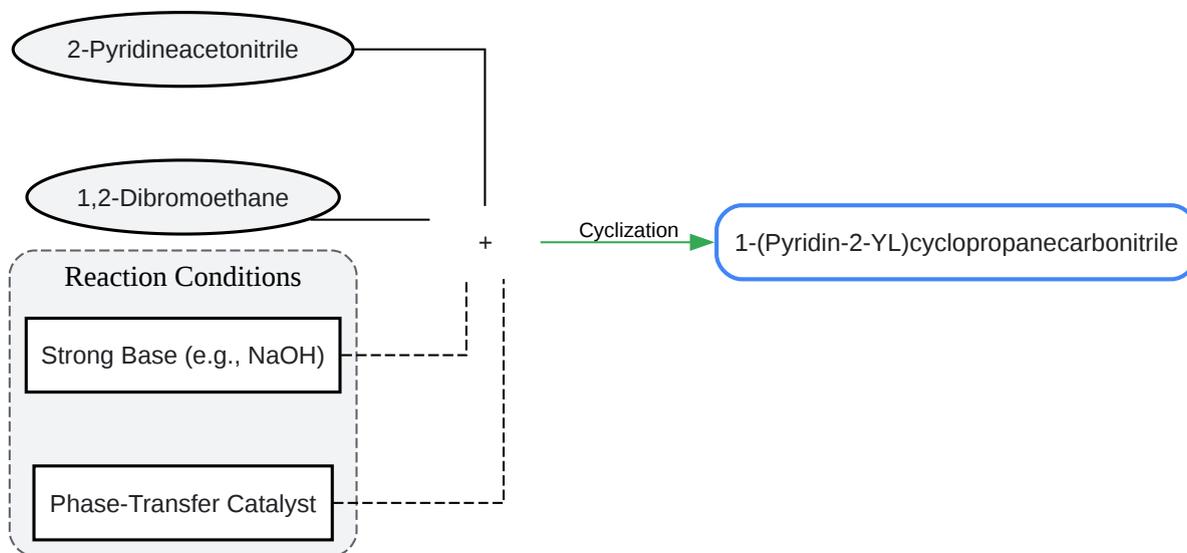
## Synthesis and Characterization

A detailed, experimentally verified protocol for the synthesis of **1-(Pyridin-2-yl)cyclopropanecarbonitrile** is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar cyclopropanecarbonitrile derivatives[4].

## Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of 2-pyridineacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.

DOT Script of the Proposed Synthetic Pathway



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Caption: Proposed synthesis of **1-(Pyridin-2-yl)cyclopropanecarbonitrile**.

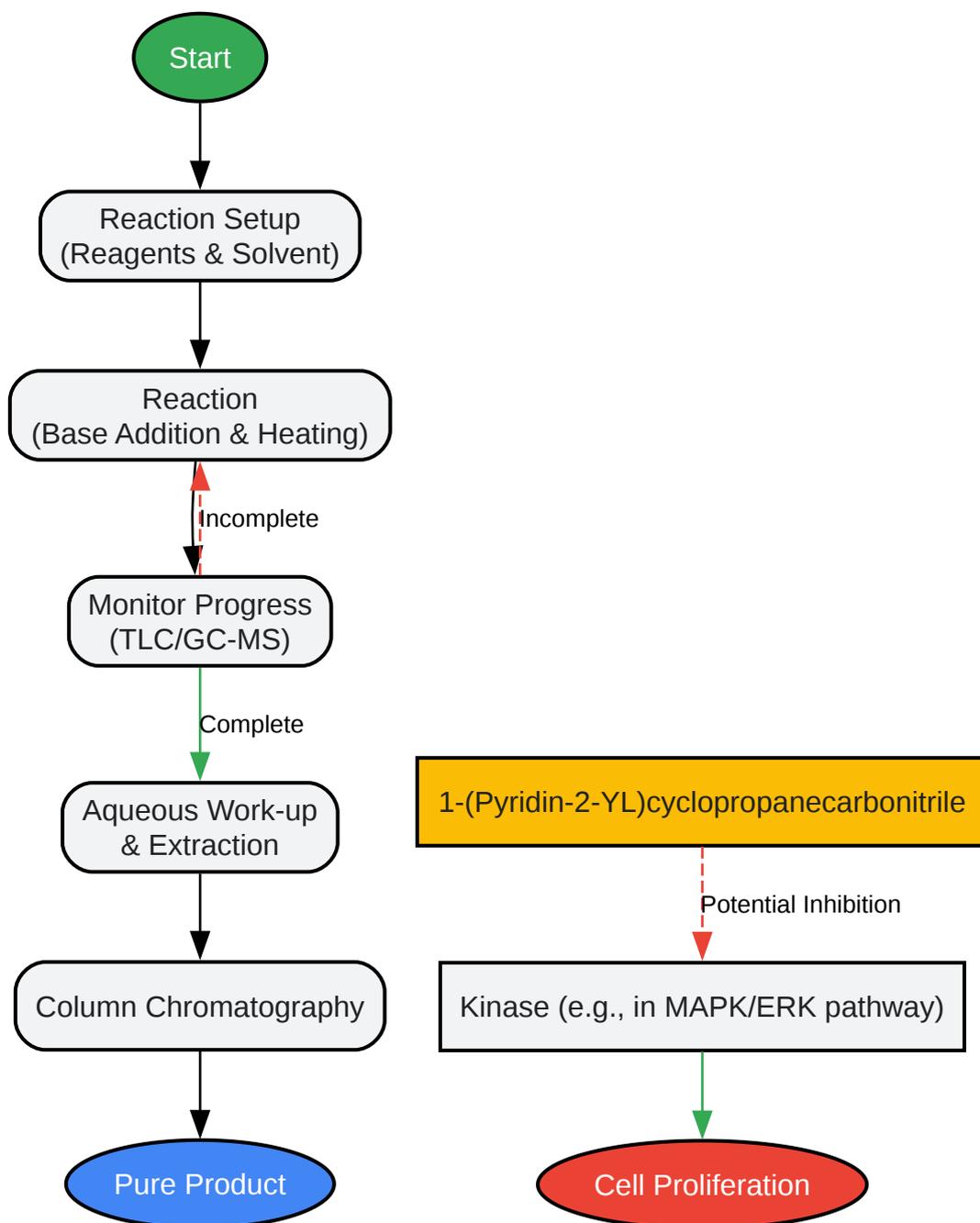
## Experimental Protocol (Hypothetical)

This protocol is a general procedure adapted from the synthesis of analogous 1-phenylcyclopropanecarbonitriles and would require optimization for this specific substrate<sup>[4]</sup>.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridineacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent such as toluene or a biphasic system with water.
- **Reaction Execution:** Add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) dropwise to the stirred mixture at room temperature. After the initial addition, the reaction mixture may be heated to facilitate the reaction.
- **Monitoring:** The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

DOT Script of the Experimental Workflow



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- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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